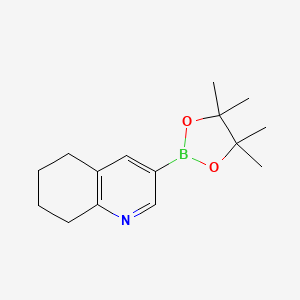
(±)-2-Methylpiperazine--d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about the compound’s occurrence in nature or its synthesis .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can often be predicted using computational methods or determined experimentally .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of (±)-2-Methylpiperazine-d7 involves the substitution of deuterium atoms at the 7th position of 2-methylpiperazine.", "Starting Materials": [ "2-Methylpiperazine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve 2-Methylpiperazine in D2O and add NaBH4 as a reducing agent.", "Step 2: Heat the mixture at 60-70°C for several hours to allow for the reduction of the piperazine ring.", "Step 3: Add D2 gas to the reaction mixture to replace the hydrogen atoms on the 7th position of the piperazine ring with deuterium atoms.", "Step 4: Purify the product using standard techniques such as column chromatography or recrystallization.", "Step 5: Analyze the product using NMR spectroscopy to confirm the incorporation of deuterium atoms at the 7th position of the piperazine ring." ] } | |
Número CAS |
1219802-98-8 |
Fórmula molecular |
C5H12N2 |
Peso molecular |
107.208 |
Nombre IUPAC |
2,2,3,3,5,5,6-heptadeuterio-6-methylpiperazine |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i2D2,3D2,4D2,5D |
Clave InChI |
JOMNTHCQHJPVAZ-YBFHXMESSA-N |
SMILES |
CC1CNCCN1 |
Sinónimos |
(±)-2-Methylpiperazine--d7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


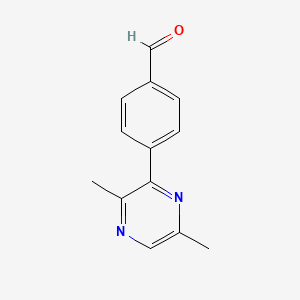

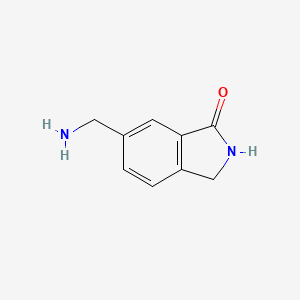
![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)
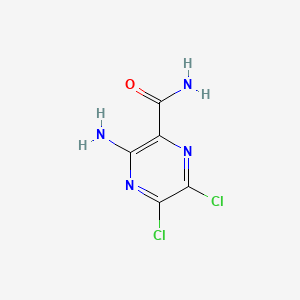
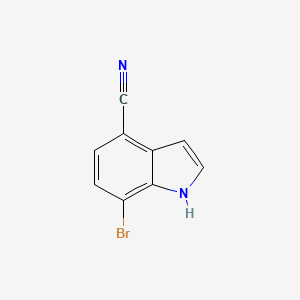

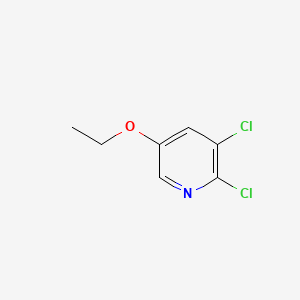
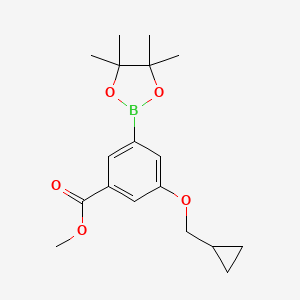
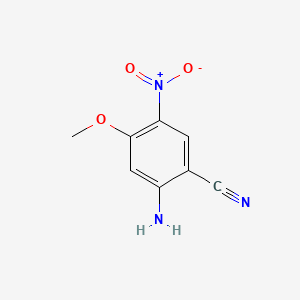
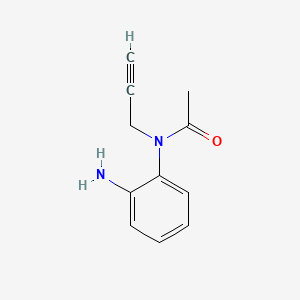
![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)
